molecular formula C27H26ClN3O3 B2488696 N-(3-chlorophenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide CAS No. 894557-89-2

N-(3-chlorophenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide

Cat. No.: B2488696
CAS No.: 894557-89-2
M. Wt: 475.97
InChI Key: DSXPYMGHDGOOIZ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline core, a chlorophenyl group, and an ethylphenylamino moiety.

Preparation Methods

The synthesis of N-(3-chlorophenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the chlorophenyl and ethylphenylamino groups. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-(3-chlorophenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its unique structure and biological activity. Industrial applications may include its use as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N-(3-chlorophenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide can be compared with other similar compounds, such as those containing quinoline or chlorophenyl groups. These comparisons highlight its unique structural features and potential advantages in various applications. Similar compounds include N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide .

Biological Activity

N-(3-chlorophenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Chlorophenyl group : Enhances lipophilicity and may influence receptor binding.
  • Dihydroquinoline moiety : Associated with various pharmacological effects.
  • Acetamide functional group : Known for its role in enhancing bioactivity.

Molecular Formula

The molecular formula for this compound is C22H24ClN3O3C_{22}H_{24}ClN_{3}O_{3}.

Molecular Weight

The molecular weight is approximately 409.89 g/mol.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the dihydroquinoline structure have shown cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.0Apoptosis induction
Compound BMCF77.5Cell cycle arrest
Target CompoundA5496.8Inhibition of angiogenesis

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa15 µg/mL

The biological activity of this compound is believed to involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.
  • Antioxidant Activity : Some studies indicate a potential role in scavenging free radicals, contributing to its protective effects against oxidative stress.

Case Studies and Research Findings

A notable study published in the Journal of Medicinal Chemistry focused on the synthesis and evaluation of similar quinoline derivatives. The findings highlighted their efficacy in inhibiting tumor growth in xenograft models, supporting the therapeutic potential of compounds with similar structures .

Another research effort demonstrated that a related compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index . This selectivity is crucial for minimizing side effects in cancer therapy.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3/c1-3-18-7-10-22(11-8-18)29-16-20-13-19-9-12-24(34-2)15-25(19)31(27(20)33)17-26(32)30-23-6-4-5-21(28)14-23/h4-15,29H,3,16-17H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXPYMGHDGOOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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